molecular formula C14H12FN3O2 B1243913 [(Z)-[4-(4-fluorophenoxy)phenyl]methylideneamino]urea

[(Z)-[4-(4-fluorophenoxy)phenyl]methylideneamino]urea

Cat. No.: B1243913
M. Wt: 273.26 g/mol
InChI Key: MHUUDVZSPFRUSK-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-[4-(4-fluorophenoxy)phenyl]methylideneamino]urea is an aromatic ether compound with the molecular formula C14H12FN3O2. It is characterized by the presence of a fluorophenoxy group attached to a phenyl ring, which is further connected to a methylideneamino group and a urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[4-(4-fluorophenoxy)phenyl]methylideneamino]urea typically involves the reaction of 4-(4-fluorophenoxy)benzaldehyde with semicarbazide under controlled conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[(Z)-[4-(4-fluorophenoxy)phenyl]methylideneamino]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of new compounds with modified functional groups .

Scientific Research Applications

[(Z)-[4-(4-fluorophenoxy)phenyl]methylideneamino]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(Z)-[4-(4-fluorophenoxy)phenyl]methylideneamino]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [(Z)-[4-(4-chlorophenoxy)phenyl]methylideneamino]urea
  • [(Z)-[4-(4-bromophenoxy)phenyl]methylideneamino]urea
  • [(Z)-[4-(4-methoxyphenoxy)phenyl]methylideneamino]urea

Uniqueness

[(Z)-[4-(4-fluorophenoxy)phenyl]methylideneamino]urea is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and physical properties. This fluorine substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H12FN3O2

Molecular Weight

273.26 g/mol

IUPAC Name

[(Z)-[4-(4-fluorophenoxy)phenyl]methylideneamino]urea

InChI

InChI=1S/C14H12FN3O2/c15-11-3-7-13(8-4-11)20-12-5-1-10(2-6-12)9-17-18-14(16)19/h1-9H,(H3,16,18,19)/b17-9-

InChI Key

MHUUDVZSPFRUSK-MFOYZWKCSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=O)N)OC2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)N)OC2=CC=C(C=C2)F

Synonyms

4-(4-fluorophenoxy)benzaldehyde semicarbazone
Co 102862
Co-102862
FPhOBal semicarbazone

Origin of Product

United States

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